REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([S:11]([OH:14])(=[O:13])=[O:12])=[C:4]([NH2:15])[N:3]=1.NC1C(N)=C([N+]([O-])=O)C([N+]([O-])=O)=NC=1.NC1C=CC=C(N)N=1.S(O)(O)(=O)=O.NC1C=CC=C(N)N=1.NC1C=CC=C(N)N=1>OS(O)(=O)=O.O=S(=O)=O>[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([S:11]([OH:14])(=[O:13])=[O:12])=[C:4]([NH2:15])[N:3]=1.[NH2:15][C:4]1[C:5]([S:11]([OH:14])(=[O:12])=[O:13])=[CH:6][CH:7]=[C:2]([NH2:1])[N:3]=1 |f:3.4.5,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)N
|
Name
|
diaminodinitropyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C(=NC1)[N+](=O)[O-])[N+](=O)[O-])N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.NC1=NC(=CC=C1)N.NC1=NC(=CC=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O.O=S(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
formed during the process of the present invention
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)N
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=CC=C1S(=O)(=O)O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |